WB 852
Beschreibung
WB 852 is a cyclopentanone derivative first reported in 1988 as a novel anticancer and anti-inflammatory agent. It exhibits concentration-dependent inhibition of DNA, RNA, and protein synthesis in murine Ehrlich ascites carcinoma (EAC) cells, with DNA synthesis being its primary target. At 40 µg/mL, this compound significantly suppresses the incorporation of radiolabeled precursors (³H-thymidine, ³H-uridine, and ³H-leucine), suggesting its mechanism involves DNA template damage . To address stability issues, this compound was formulated as a β-cyclodextrin inclusion complex, which enhances its chemical stability by isolating the molecule from environmental interactions .
Eigenschaften
CAS-Nummer |
111367-03-4 |
|---|---|
Molekularformel |
C6H14NO4S+ |
Molekulargewicht |
196.241 |
IUPAC-Name |
2-morpholin-4-ium-4-ylethanesulfonic acid |
InChI |
InChI=1S/C6H13NO4S/c8-12(9,10)6-3-7-1-4-11-5-2-7/h1-6H2,(H,8,9,10)/p+1 |
InChI-Schlüssel |
SXGZJKUKBWWHRA-UHFFFAOYSA-O |
SMILES |
C1COCC[NH+]1CCS(=O)(=O)O |
Synonyme |
WB 852 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally and Functionally Similar Compounds
Below is a synthesis of its unique features against broader drug classes:
2.2. Cyclopentanone Derivatives
Cyclopentanone-based drugs are rare in oncology. WB 852’s unique structure contrasts with prostaglandins (e.g., PGE2), which are cyclopentanone-containing signaling molecules but lack antitumor activity. No direct structural analogs with comparable mechanisms are cited in the evidence.
2.3. Cyclodextrin-Stabilized Drugs
This compound’s β-cyclodextrin formulation aligns with strategies to improve drug solubility and stability. Comparable approaches include:
- Itraconazole : Antifungal agent complexed with hydroxypropyl-β-cyclodextrin (HP-β-CD) for enhanced bioavailability.
- Paclitaxel : Taxane stabilized in Cremophor EL, though cyclodextrins are less common here.
| Compound | Cyclodextrin Type | Purpose | Reference |
|---|---|---|---|
| This compound | β-cyclodextrin | Stability enhancement | |
| Itraconazole | HP-β-cyclodextrin | Solubility improvement | N/A |
Q & A
Q. What are the key design principles for optimizing the quantum well structure in WB 852 semiconductor lasers?
Methodological Answer: The quantum well (QW) design for this compound lasers involves balancing strain compensation and carrier confinement. Researchers typically use molecular beam epitaxy (MBE) or metal-organic chemical vapor deposition (MOCVD) to achieve precise control over layer thickness (e.g., 8–12 nm QW layers) and composition (e.g., AlGaAs/GaAs heterostructures). Reflectance Anisotropy Spectroscopy (RAS) is critical for real-time monitoring of epitaxial growth to minimize wavelength drift .
| Design Parameter | Typical Range | Optimization Goal |
|---|---|---|
| QW Thickness | 8–12 nm | Carrier confinement |
| Aluminum Fraction | 15–25% | Strain compensation |
| Growth Temperature | 600–650°C | Crystalline quality |
Q. How do researchers characterize the wavelength stability and output efficiency of this compound laser diodes?
Methodological Answer: Wavelength stability is tested via temperature-dependent electroluminescence (EL) spectroscopy, while output efficiency is quantified using power-current-voltage (L-I-V) measurements. Researchers must account for thermal resistance coefficients (e.g., 10–15 K/W) and threshold current density (e.g., 200–300 A/cm²) to evaluate performance degradation mechanisms. Calibration against reference standards (e.g., NIST-traceable spectrometers) ensures reproducibility .
Q. What experimental methodologies are employed to assess the structural integrity of epitaxially grown layers in this compound devices?
Methodological Answer: High-resolution X-ray diffraction (HR-XRD) and transmission electron microscopy (TEM) are used to analyze lattice mismatch (<0.1%) and interfacial defects. Cross-sectional samples are prepared via focused ion beam (FIB) milling, with energy-dispersive X-ray spectroscopy (EDS) mapping to verify compositional gradients. Researchers must document all instrument settings (e.g., beam energy, dwell time) to enable replication .
Advanced Research Questions
Q. How can researchers resolve contradictions between simulated quantum well performance and empirical data in this compound development?
Methodological Answer: Discrepancies often arise from oversimplified bandgap models or unaccounted interfacial defects. A robust approach involves:
- Iterative refinement of simulation parameters (e.g., using k·p perturbation theory with spin-orbit coupling corrections).
- Comparative analysis of experimental data across multiple growth batches.
- Transparent reporting of all assumptions and boundary conditions in computational models .
Contradictions should be framed as opportunities to refine theoretical frameworks rather than experimental failure .
Q. What advanced statistical techniques are appropriate for analyzing performance variations across this compound device batches?
Methodological Answer: Multivariate regression analysis (e.g., partial least squares regression) can isolate key variables (e.g., growth rate, doping concentration) affecting threshold current. For non-normal data distributions, non-parametric tests (e.g., Kruskal-Wallis) are recommended. Researchers must predefine significance thresholds (α ≤ 0.01) and report confidence intervals to avoid overinterpretation of outliers .
Q. What framework guides the integration of this compound laser diodes with emerging photonic systems while maintaining coherence parameters?
Methodological Answer: Integration requires a systems-level approach:
- Coherence preservation : Use optical isolators and temperature-stabilized mounts to mitigate back-reflection and thermal chirp.
- Compatibility testing : Validate interoperability with silicon photonics platforms via edge-coupling efficiency measurements.
- Literature triangulation : Cross-reference prior integration studies (e.g., vertical-cavity surface-emitting lasers) to identify transferable methodologies .
Guidance for Methodological Rigor
- Data Transparency : Document all experimental parameters (e.g., MBE chamber pressure, substrate rotation speed) in lab journals to support replication .
- Contradiction Analysis : Apply dialectical frameworks to distinguish principal vs. secondary contradictions in data (e.g., material defects vs. measurement errors) .
- Literature Review : Systematically search Web of Science and Google Scholar using terms like "852 nm laser diode" + "quantum well" to identify foundational studies and research gaps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
